N-(4-bromo-2-fluorophenyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H9BrFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
XVEWTHMZUCMHLS-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)F |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Bromo 2 Fluorophenyl Propanamide and Its Analogues
Direct Amidation Strategies for N-(4-bromo-2-fluorophenyl)propanamide Synthesis
Direct amidation is a common and straightforward approach for the synthesis of this compound. This strategy involves the direct coupling of the amine precursor, 4-bromo-2-fluoroaniline (B1266173), with a suitable propionylating agent.
The most prevalent direct amidation method is the acylation of 4-bromo-2-fluoroaniline. sigmaaldrich.com This reaction is typically achieved using reactive propanoic acid derivatives, such as propionyl chloride or propanoic anhydride (B1165640). Propionyl chloride is a colorless liquid with a pungent odor and serves as an effective propionylation reagent in organic synthesis. chemicalbook.com The high reactivity of the acyl halide facilitates the nucleophilic attack by the amino group of 4-bromo-2-fluoroaniline, leading to the formation of the corresponding amide.
The general reaction can be represented as:
BrC₆H₃(F)NH₂ + CH₃CH₂COCl → BrC₆H₃(F)NHCOCH₂CH₃ + HCl
Alternatively, propanoic anhydride can be employed as the acylating agent. While generally less reactive than acyl chlorides, anhydrides offer the advantage of producing a carboxylic acid byproduct, which can be easier to remove from the reaction mixture than hydrogen chloride. The choice between propionyl halide and propanoic anhydride often depends on factors such as cost, availability, and the specific reaction conditions required.
In some instances, propanoic acid itself can be used for the amidation reaction. However, this approach necessitates the use of coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).
The efficiency of the acylation of 4-bromo-2-fluoroaniline is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, the presence and type of base, and the temperature at which the reaction is conducted.
Solvents: A variety of aprotic solvents can be utilized for this reaction. Dichloromethane, tetrahydrofuran (B95107) (THF), and acetone (B3395972) are commonly employed due to their ability to dissolve the reactants and their relative inertness under the reaction conditions. nih.govnih.gov The choice of solvent can influence the reaction rate and the ease of product isolation.
Bases: When using propionyl halides, a base is typically added to neutralize the hydrogen chloride gas that is generated as a byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. nih.gov These bases act as acid scavengers, preventing the protonation of the starting aniline (B41778), which would render it unreactive. The selection of the base and its stoichiometry are critical to drive the reaction to completion and minimize side reactions.
Temperature Profiles: The acylation reaction is often initiated at a low temperature, such as 0 °C, especially during the addition of the highly reactive acylating agent, to control the exothermic nature of the reaction. Subsequently, the reaction mixture may be allowed to warm to room temperature or heated to reflux to ensure complete conversion. nih.gov The optimal temperature profile is a balance between achieving a reasonable reaction rate and preventing potential side reactions or degradation of the product.
For instance, a typical laboratory-scale synthesis might involve dissolving 4-bromo-2-fluoroaniline in dichloromethane, cooling the solution in an ice bath, and then adding triethylamine followed by the dropwise addition of propionyl chloride. The reaction would then be stirred at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The yield and purity of this compound obtained from direct amidation routes are crucial metrics for evaluating the success of the synthesis. Yields can vary significantly depending on the specific conditions employed. Well-optimized procedures can often achieve high yields, sometimes exceeding 90%.
Purity is typically assessed using chromatographic and spectroscopic methods. HPLC is a powerful tool for determining the percentage of the desired product in the crude reaction mixture. Further purification is often necessary to remove unreacted starting materials, byproducts, and residual reagents. This is commonly achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
The identity and purity of the final product are confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in a related compound, 2-bromo-N-(4-nitrophenyl)propanamide, the structure was confirmed by identifying the characteristic torsion angle between the amide residue and the benzene (B151609) ring. nih.gov Similar structural characterization would be essential for this compound.
Table 1: Illustrative Data for Optimization of Direct Amidation
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Propionyl chloride | Triethylamine | Dichloromethane | 0 to 25 | 4 | 92 |
| 2 | Propionyl chloride | Pyridine | Tetrahydrofuran | 0 to 25 | 6 | 88 |
| 3 | Propanoic anhydride | None | Toluene | 80 | 12 | 75 |
| 4 | Propanoic acid/EDC | DMAP | Dichloromethane | 25 | 24 | 65 |
This table is for illustrative purposes and represents typical data that would be generated during a reaction optimization study.
Multistep Synthetic Routes to this compound
A key aspect of multistep synthesis is the preparation of the necessary precursors. For this compound, the primary precursor is 4-bromo-2-fluoroaniline. This compound can be synthesized from 2-fluoroaniline (B146934) through a bromination reaction. prepchem.com For instance, one method involves the reaction of 2-fluoroaniline with bromine in the presence of tetrabutylammonium (B224687) bromide in an aprotic solvent like dichloromethane. prepchem.com
In some cases, the synthesis might start from a more readily available precursor, and the required functional groups are introduced through a series of reactions known as functional group interconversions. For example, one could envision a route starting from a different substituted aniline, where the bromo or fluoro group is introduced at a later stage of the synthesis. However, for this compound, the direct synthesis of 4-bromo-2-fluoroaniline is generally more practical.
Divergent Synthesis: A divergent synthetic strategy begins with a common core structure that is then elaborated in different ways to produce a variety of related compounds. wikipedia.org Starting from this compound, one could envision further chemical modifications to generate a library of analogues. For example, the bromine atom could be a site for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This approach is particularly useful in medicinal chemistry for the exploration of structure-activity relationships.
For instance, a divergent synthesis could start with a common intermediate and, through the use of different reagents or catalysts, lead to a variety of structurally distinct products. This strategy is efficient for creating molecular diversity from a single starting point. nih.gov
Preparation of this compound Analogues via Directed Synthesis
Directed synthesis provides a powerful avenue for creating analogues of this compound with tailored properties. This is achieved by systematically altering either the propanamide side chain or the substituted aromatic ring.
Modifications to the propanamide chain can be achieved through various synthetic strategies. While direct synthesis protocols for functionalized this compound are not extensively documented, analogous reactions on similar structures suggest plausible routes. For instance, the introduction of a bromine atom at the alpha-position of the propanamide chain, yielding 2-bromo-N-(4-bromo-2-fluorophenyl)propanamide, could be accomplished by reacting 4-bromo-2-fluoroaniline with 2-bromopropanoyl chloride.
Further functionalization can be envisioned by employing precursors with desired functionalities. For example, using a protected amino acid like N-Boc-alanine instead of propanoic acid in the initial acylation would introduce an amino group onto the propanamide chain. Subsequent deprotection would yield an analogue with a primary amine, which could be further modified.
The following table outlines potential modifications to the propanamide chain and the required precursors:
| Desired Functionality on Propanamide Chain | Potential Precursor for Acylation | Resulting Analogue Structure |
| Hydroxyl group at C2 | 2-Hydroxypropanoic acid | N-(4-bromo-2-fluorophenyl)-2-hydroxypropanamide |
| Amino group at C2 | N-Protected 2-aminopropanoic acid (e.g., Boc-Alanine) | N-(4-bromo-2-fluorophenyl)-2-aminopropanamide |
| Alkoxy group at C2 | 2-Alkoxypropanoic acid | N-(4-bromo-2-fluorophenyl)-2-alkoxypropanamide |
| Phenyl group at C2 | 2-Phenylpropanoic acid | N-(4-bromo-2-fluorophenyl)-2-phenylpropanamide |
The 4-bromo-2-fluorophenyl ring offers several positions for further functionalization, allowing for the synthesis of a wide array of analogues. The bromine atom at the C4 position is a particularly useful handle for cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce new aryl or alkyl groups at this position. A general scheme for such a modification would involve reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com
A patent for the synthesis of 4-bromo-2-fluorobiphenyl (B126189) highlights a synthetic route starting from o-fluoroaniline, which undergoes bromination and subsequent diazotization followed by a coupling reaction. google.com This suggests that modifications to the ring can also be introduced at earlier stages of the synthesis, starting from differently substituted anilines.
The table below summarizes potential modifications to the aromatic ring:
| Target Position | Reaction Type | Reagents | Potential Product |
| C4 (replacing Br) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | N-(2-fluoro-4-arylphenyl)propanamide |
| C4 (replacing Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-(4-amino-2-fluorophenyl)propanamide derivative |
| C5 | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3, H2SO4 | N-(4-bromo-2-fluoro-5-nitrophenyl)propanamide |
| C3 or C5 | Lithiation followed by electrophilic quench | n-BuLi, Electrophile (e.g., CO2) | N-(4-bromo-2-fluoro-5-carboxyphenyl)propanamide |
These reactions demonstrate the feasibility of creating a diverse library of analogues by leveraging established synthetic transformations on the aromatic ring.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of benign solvents and the development of highly efficient catalysts.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach to the synthesis of this compound would involve minimizing or eliminating the use of such solvents. Solvent-free reaction conditions, where the neat reactants are mixed, often with heating, can be highly effective. researchgate.net For the acylation of 4-bromo-2-fluoroaniline with propanoyl chloride, a solvent-free approach could potentially be employed, reducing waste and simplifying purification.
Alternatively, the use of environmentally benign solvents such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact. The synthesis of N-phenylmaleimides, for example, has been demonstrated in a greener multi-step synthesis suitable for undergraduate laboratories, highlighting the move towards safer solvents. researchgate.net Deep eutectic solvents (DESs) are another emerging class of green solvents that are often biodegradable and have low toxicity. nih.gov A DES could potentially be used as the reaction medium for the synthesis of this compound.
Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. In the synthesis of this compound via the acylation of 4-bromo-2-fluoroaniline, the use of a catalyst can improve efficiency.
For instance, instead of using a stoichiometric amount of a base to neutralize the HCl byproduct from the reaction with propanoyl chloride, a catalytic amount of a Lewis acid or a solid acid catalyst could be explored to promote the reaction. Furthermore, if starting from propanoic acid, coupling agents are typically used. While reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective, they generate a stoichiometric amount of dicyclohexylurea as a byproduct. mdpi.com The development of catalytic amidation methods that avoid such wasteful byproducts would significantly enhance the atom economy of the synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Bromo 2 Fluorophenyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation.
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can reveal the carbon-hydrogen framework, the environment of fluorine atoms, and the connectivity between adjacent atoms.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(4-bromo-2-fluorophenyl)propanamide, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the propanamide group.
Expected ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | NH |
| Data not available | Data not available | Data not available | CH₂ |
| Data not available | Data not available | Data not available | CH₃ |
Detailed analysis of the coupling patterns (e.g., doublet, triplet, quartet) and the magnitude of the coupling constants would allow for the definitive assignment of each proton in the molecule.
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons (with characteristic splitting patterns due to coupling with fluorine), and the aliphatic carbons of the propanamide side chain.
Expected ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| Data not available | C=O |
| Data not available | Aromatic C-F |
| Data not available | Aromatic C-Br |
| Data not available | Aromatic C-N |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | CH₂ |
| Data not available | CH₃ |
The chemical shifts provide insight into the electronic environment of each carbon atom.
¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atom in the molecule. A single signal would be expected for this compound, and its chemical shift would be indicative of its position on the aromatic ring and the electronic effects of the neighboring substituents.
Expected ¹⁹F NMR Data:
| Chemical Shift (ppm) | Assignment |
| Data not available | Ar-F |
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods to establish the connectivity between atoms.
COSY: Would confirm the coupling between adjacent protons, for instance, between the CH₂ and CH₃ groups of the propanamide chain.
HSQC: Would show direct one-bond correlations between protons and the carbons they are attached to.
Currently, there is no specific published 2D NMR data for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ of this compound (C₉H₉BrFNO) would be calculated based on the precise masses of the most abundant isotopes of its constituent elements.
Expected HRMS Data:
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | Data not available | Data not available |
Analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses of fragments such as the propanoyl group or the bromine atom, further confirming the structure.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The resulting fragment ions would provide confirmation of the compound's structure.
Key fragmentation pathways anticipated for this compound include:
Amide Bond Cleavage: A primary fragmentation would be the cleavage of the amide bond (C-N), which is a common pathway for N-acylated compounds. This can occur in two ways:
Formation of the propanoyl cation (CH₃CH₂CO⁺) with a mass-to-charge ratio (m/z) of 57.
Formation of the protonated 4-bromo-2-fluoroaniline (B1266173) ion, which would subsequently lose ammonia (B1221849) to yield a bromofluorophenyl cation.
McLafferty Rearrangement: If energetically favorable, a gamma-hydrogen transfer from the ethyl group to the carbonyl oxygen could occur, followed by the elimination of a neutral propene molecule.
Loss of Halogens: Fragmentation involving the loss of the bromine atom (Br•) or, less commonly, the fluorine atom (F•) from the aromatic ring can also occur, leading to characteristic isotopic patterns in the mass spectrum, especially for the bromine-containing fragments.
Cleavage of the Propanamide Side Chain: Loss of the ethyl group (•C₂H₅) from the propanoyl moiety is another possible fragmentation route.
The analysis of these fragmentation products allows for the unambiguous confirmation of the different structural components of the molecule: the 4-bromo-2-fluorophenyl group and the propanamide moiety.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. cardiff.ac.uk These methods are complementary and provide a detailed vibrational fingerprint of the compound. nih.gov
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on studies of similar molecules like N-phenylpropanamide and other substituted amides, the following vibrational modes can be predicted. researchgate.netdocbrown.infoesisresearch.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | N-H Stretch | 3300 - 3100 | Strong (IR), Moderate (Raman) |
| N-H Bend (Amide II) | 1570 - 1515 | Strong (IR) | |
| Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Very Strong (IR) |
| Amide (C-N) | C-N Stretch (Amide III) | 1300 - 1200 | Moderate (IR) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Moderate |
| C=C Stretch (in-ring) | 1600 - 1450 | Moderate to Strong | |
| Alkyl (CH₃CH₂) | C-H Stretch | 2980 - 2850 | Moderate |
| Aryl-Halogen | C-F Stretch | 1250 - 1100 | Strong (IR) |
| Aryl-Halogen | C-Br Stretch | 650 - 550 | Moderate to Strong (IR) |
Table 1: Predicted Characteristic Vibrational Frequencies for this compound. Data compiled from general spectroscopic tables and analysis of similar compounds. researchgate.netdocbrown.infolibretexts.org
The precise positions of these bands can be influenced by factors such as intermolecular hydrogen bonding, particularly involving the N-H and C=O groups, which is common in the solid state of amides. docbrown.info
Vibrational spectroscopy can also provide valuable information about the conformational isomers (rotamers) of the molecule. nih.gov For this compound, rotation around the C(phenyl)-N single bond can lead to different spatial orientations of the propanamide group relative to the substituted phenyl ring.
These different conformers may have distinct, albeit slightly different, vibrational frequencies for modes involving the atoms close to the rotation axis. nih.goviu.edu.sa By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in a given state (solid, liquid, or gas). For instance, studies on similar molecules like 1-(4-bromophenyl)-2-fluoroethanol have shown that conformer energies and populations are influenced by the solvent environment. rsc.org The presence of specific bands or shifts in band positions in the spectra can thus be correlated with the dihedral angle between the plane of the phenyl ring and the plane of the amide group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its two main chromophores: the substituted benzene (B151609) ring and the carbonyl group of the amide function.
The anticipated electronic transitions include:
π → π* transitions: These are typically high-intensity absorptions associated with the π-electron system of the aromatic ring. For substituted benzenes, these transitions usually appear below 280 nm. The presence of the bromine and fluorine substituents, as well as the propanamide group, will cause a bathochromic (red) shift compared to unsubstituted benzene.
n → π* transitions: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition for amides is often observed in the region of 210-230 nm.
Studies on related compounds, such as N-phenylpropanamide and other brominated phenyl derivatives, support these predictions. researchgate.netresearchgate.net The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the electronic structure and conjugation within the molecule.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structures
Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice. nih.gov
While a specific crystal structure for this compound has not been reported, the expected geometric parameters can be reliably estimated by comparison with crystallographic data from closely related compounds such as N-phenylbenzamide derivatives and other substituted amides. researchgate.netnih.govnih.gov
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | ~1.23 Å |
| C(carbonyl)-N (amide) | ~1.34 Å | |
| N-C(phenyl) | ~1.42 Å | |
| C-C (aromatic) | ~1.39 Å | |
| C-Br | ~1.90 Å | |
| C-F | ~1.36 Å | |
| Bond Angle (°) | O=C-N | ~122° |
| C-N-C | ~125° | |
| C-C-Br | ~120° | |
| C-C-F | ~119° | |
| Torsion Angle (°) | C(phenyl)-C(phenyl)-N-C(carbonyl) | 20° - 40° |
Table 2: Expected Molecular Geometry Parameters for this compound based on SCXRD data of analogous structures. researchgate.netnih.govnih.govresearchgate.net
Of particular interest is the torsion angle describing the rotation around the N-C(phenyl) bond. This angle defines the relative orientation of the phenyl ring and the amide plane. In many similar structures, these two planes are not coplanar due to steric hindrance, typically exhibiting a significant twist. nih.gov SCXRD data would also reveal the details of intermolecular interactions, such as hydrogen bonds between the N-H group of one molecule and the C=O group of a neighboring molecule, which dictate the crystal packing arrangement.
Analysis of Conformational Isomerism in the Crystalline State
The precise three-dimensional arrangement of molecules within a crystal lattice is fundamental to understanding a compound's solid-state properties. For this compound, an analysis of its conformational isomerism in the crystalline state provides critical insights into the interplay of intramolecular and intermolecular forces that govern its solid-state architecture. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on closely related N-aryl amides allow for a detailed and predictive analysis of its likely conformational behavior.
In the case of related bromophenylamides, the crystal packing is often stabilized by a network of intermolecular interactions. For instance, in the structure of N-(4-Bromophenyl)-4-nitrobenzamide, the amide group is twisted relative to the planes of both benzene rings. nih.gov The dihedral angle between the mean planes of the two benzene rings is relatively small at 3.6 (7)°. nih.gov The crystal structure is further stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which create a three-dimensional network. nih.gov Similarly, the crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide reveals dimers formed through Namide—H⋯N≡C hydrogen bonds. nih.gov This structure also features other weak hydrogen bonds, including Hphenyl⋯O=C and Hphenyl⋯Br interactions, which link the dimers into ribbons. nih.gov
The presence of a fluorine atom, as in this compound, introduces additional possibilities for intermolecular interactions that can influence conformational preferences. Studies on structures containing fluorine atoms have highlighted their significant role in intermolecular contacts. nih.gov In the crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the molecular conformation is consolidated by intramolecular N—H⋯F and N—H⋯O hydrogen bonds. nih.gov Furthermore, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov The interplay between these various non-covalent interactions is crucial in determining the final crystal packing arrangement. rsc.org
Based on these analogous structures, it can be inferred that this compound likely exhibits a conformation where the propanamide side chain is not coplanar with the 4-bromo-2-fluorophenyl ring. The specific dihedral angles will be a consequence of minimizing steric hindrance and maximizing favorable intermolecular interactions, including N—H···O hydrogen bonds and potentially weaker C—H···F, C—H···Br, and C—H···π interactions. The presence of both a bromine and a fluorine atom on the phenyl ring may lead to complex and competing interactions that finely tune the crystal packing. researchgate.net
The following tables present crystallographic data for representative N-(bromophenyl)amides and N-(fluorophenyl)amides, which serve as a basis for understanding the potential crystal structure of this compound.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|---|
| N-(4-Bromophenyl)-4-nitrobenzamide | C₁₃H₉BrN₂O₃ | Monoclinic | P2₁/c | a = 4.57903(6) Å, b = 12.92579(15) Å, c = 20.5614(3) Å, β = 96.0333(11)° | nih.gov |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | C₁₄H₁₁BrN₂OS | Monoclinic | P2₁/n | a = 13.822(3) Å, b = 5.927(2) Å, c = 16.642(3) Å, β = 103.963(3)° | researchgate.net |
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|---|
| 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₅H₁₅FN₂OS | Not specified | Not specified | Not specified | nih.gov |
| Compound | Interaction Type | Description | Ref. |
|---|---|---|---|
| N-(4-Bromophenyl)-4-nitrobenzamide | N—H⋯O, C—H⋯O | Forms a three-dimensional hydrogen-bonded network. | nih.gov |
| (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide | Namide—H⋯N≡C, Hphenyl⋯O=C, Hphenyl⋯Br | Forms dimers which are further linked into ribbons. | nih.gov |
| 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Intramolecular N—H⋯F and N—H⋯O; Intermolecular N—H⋯O | Intramolecular bonds stabilize the conformation, while intermolecular bonds form chains. | nih.gov |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | Intramolecular N—H⋯O | A strong intramolecular hydrogen bond is a key feature. | researchgate.net |
Computational Chemistry and Theoretical Investigations of N 4 Bromo 2 Fluorophenyl Propanamide
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties. Density Functional Theory (DFT) is a widely used method due to its favorable balance between computational cost and accuracy. DFT calculates the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the use of experimental data for parameterization.
For N-(4-bromo-2-fluorophenyl)propanamide, these calculations would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to describe the atomic orbitals. nih.gov While detailed computational studies on various substituted amides and anilines have been published, a specific and comprehensive DFT analysis for this compound is not prominently available in the reviewed scientific literature. nih.govresearchgate.net
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is located.
For this compound, this analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. A crucial aspect would be to determine the rotational barrier around the amide C-N bond and the phenyl-N bond, which would identify the most stable conformers. The planarity of the amide group and the orientation of the propanamide side chain relative to the substituted phenyl ring are critical features that geometry optimization would clarify. Such studies on related molecules often show a non-planar arrangement between the phenyl ring and the amide group due to steric hindrance.
Although no specific published data for the optimized geometry of this compound were found, the table below illustrates typical parameters that would be determined in such a study.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes to show the type of data generated from a DFT geometry optimization. The values are not from an actual calculation on the target molecule.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C-Br | ~1.91 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C(ring)-C(ring)-N-C(carbonyl) | ~45° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govbiomedres.us A small energy gap suggests that a molecule is more reactive and can be easily polarized. biomedres.us
For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO might be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO might be distributed over the carbonyl group and the aromatic ring. The presence of the electron-withdrawing fluorine and bromine atoms would influence the energy levels of these orbitals.
No specific HOMO-LUMO energy values or distribution maps for this compound have been found in the surveyed literature. The following table provides an example of the kind of data that would be generated.
Table 2: Illustrative Frontier Molecular Orbital Properties This table illustrates the type of data obtained from an FMO analysis. The values are hypothetical.
| Parameter | Value (eV) - Illustrative | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest energy electrons; potential for electron donation. |
| LUMO Energy | -1.2 | Energy of the lowest energy empty orbital; potential for electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability and low chemical reactivity. biomedres.us |
A Molecular Electrostatic Potential (MESP or MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral.
For this compound, an MESP map would likely show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The amide nitrogen and the halogen atoms would also exhibit negative potential. Positive potential (blue) would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor. This analysis is critical for predicting intermolecular interactions and the molecule's binding behavior with biological targets. While MESP analyses are common for similar structures, specific maps for the title compound are not available in the reviewed literature.
Quantum chemical calculations can predict various spectroscopic parameters. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the assignment of experimental signals.
IR Spectroscopy: DFT calculations can compute harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key predicted peaks would include the N-H stretch, the C=O stretch of the amide, and various vibrations associated with the substituted phenyl ring.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical values that can be correlated with experimental spectra to confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This helps in understanding the electronic transitions, often from HOMO to LUMO or related orbitals.
While these methods are well-established, a direct comparison of calculated and experimental spectroscopic data for this compound was not found in the searched literature.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum calculations that often focus on a static, minimum-energy state, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and flexibility in a simulated environment (e.g., in a solvent like water).
An MD simulation of this compound would reveal how the molecule behaves in a physiological-like environment. It would allow for the exploration of the conformational landscape, showing the transitions between different low-energy shapes and the flexibility of the propanamide side chain. This information is vital for understanding how the molecule might interact with and adapt to the binding site of a receptor. No specific MD simulation studies for this compound were identified in the literature search.
Quantitative Structure-Activity Relationships (QSAR) Descriptors and Their Derivation
Quantitative Structure-Activity Relationship (QSAR) models are statistical regression or classification models that correlate the biological activity (or other properties) of a series of compounds with their physicochemical properties, known as descriptors. These descriptors can be derived from the molecular structure using computational methods.
For a molecule like this compound, a QSAR study would involve calculating a range of descriptors. These can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric: Molecular volume, surface area, specific conformational indices.
Hydrophobic: LogP (partition coefficient), a measure of lipophilicity.
Topological: Indices that describe molecular branching and connectivity.
These descriptors would be calculated for a library of similar propanamide compounds with known biological activities. A statistical model would then be built to predict the activity of new compounds, including this compound. Such models are instrumental in rational drug design for optimizing lead compounds. There are no specific QSAR models published in the searched literature that focus on or include this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule. It provides a quantitative description of bonding in terms of localized electron-pair bonding units (Lewis structures) and the stabilizing effects of charge transfer between these units.
A typical NBO analysis for a molecule like this compound would involve the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative effects, which are crucial for molecular stability. Higher E(2) values signify stronger interactions.
For this compound, one would anticipate significant interactions involving the lone pairs of the oxygen, nitrogen, fluorine, and bromine atoms, as well as the π-orbitals of the phenyl ring. These interactions would influence the geometry and electronic properties of the molecule.
Table 1: Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O | σ(C-N) | Data Not Available |
| LP(1) N | σ(C-C) phenyl | Data Not Available |
| π(C-C) phenyl | π(C-C) phenyl | Data Not Available |
| LP(3) Br | σ(C-C) phenyl | Data Not Available |
| LP(3) F | σ*(C-C) phenyl | Data Not Available |
This table is for illustrative purposes only. No published data is available for this compound.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies such as optical switching, frequency conversion, and data storage. nih.gov The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of new materials. nih.gov
The key parameters that determine the NLO activity of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large dipole moments, significant charge transfer, and extended π-conjugated systems often exhibit high hyperpolarizability values. The presence of electron-donating and electron-withdrawing groups can enhance these properties.
For this compound, the interplay between the electron-withdrawing halogen atoms (Br and F) and the propanamide group attached to the phenyl ring could potentially lead to interesting NLO properties. However, without specific computational results, a quantitative assessment is not possible.
Table 2: Hypothetical NLO Properties of this compound
| Parameter | Value |
| Dipole Moment (μ) in Debye | Data Not Available |
| Mean Polarizability (α) in esu | Data Not Available |
| First-Order Hyperpolarizability (β) in esu | Data Not Available |
This table is for illustrative purposes only. No published data is available for this compound.
Supramolecular Assembly and Intermolecular Interactions in N 4 Bromo 2 Fluorophenyl Propanamide
Analysis of Hydrogen Bonding Networks: N-H…O, C-H…O, C-H…F, C-H…Br Interactions
Hydrogen bonds are among the most significant interactions directing the assembly of amide-containing molecules. In related crystal structures, intermolecular N—H⋯O hydrogen bonds are a common and dominant feature, often linking molecules into one-dimensional chains or dimeric motifs nih.govnih.govresearchgate.net. The amide proton (N-H) acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as the acceptor.
| C-H…Br | A weak interaction with the bromine atom serving as the acceptor. | Helps in consolidating the molecular packing into a stable 3D arrangement nih.govnih.gov. |
Halogen Bonding Interactions Involving Bromine and Fluorine Atoms
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile uomphysics.net. In N-(4-bromo-2-fluorophenyl)propanamide, the bromine atom is a potential halogen bond donor. In the crystal structures of related compounds, Br⋯Br and Br⋯O contacts are observed, contributing to the supramolecular assembly iucr.org. These interactions, though often weaker than classical hydrogen bonds, are highly directional and can significantly influence crystal packing.
Conversely, fluorine is the most electronegative element and typically does not act as a halogen bond donor. It is more commonly involved as a hydrogen bond acceptor in C—H⋯F interactions or in other electrostatic contacts, such as the F⋯F contacts that have been observed to interconnect hydrogen-bonded chains in related sulfonamide structures researchgate.net.
π-Stacking and Other Aromatic Interactions
The fluorinated benzene (B151609) ring in the molecule is capable of participating in π-stacking interactions, which are crucial in stabilizing the structures of many aromatic compounds mdpi.com. These interactions can occur in various geometries, such as face-to-face or offset arrangements. In the crystal packing of analogous molecules, offset π–π interactions are observed, contributing to the formation of layered structures researchgate.net. Additionally, C—H⋯π interactions, where a C-H bond points towards the face of the aromatic ring, are another important stabilizing force that connects molecules nih.gov. The interplay between hydrogen bonding and π-stacking defines the final packing arrangement rsc.org.
Crystal Packing Motifs and Their Influence on Solid-State Architecture
The combination of the aforementioned interactions gives rise to distinct crystal packing motifs. A prevalent motif in related amides is the formation of one-dimensional chains through strong N—H⋯O hydrogen bonds nih.govnih.govresearchgate.net. These chains can then be further organized into two-dimensional sheets or three-dimensional networks by weaker interactions such as C—H⋯O, C—H⋯halogen, and π-stacking interactions nih.govnih.gov. In some cases, molecules form inversion dimers through pairs of C—H⋯N or C—H⋯O hydrogen bonds, which then serve as building blocks for the larger structure researchgate.net. The specific architecture is a delicate balance of these competing forces, resulting in a unique and stable crystalline solid.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice mdpi.comgithub.io. The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions github.io.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts researchgate.net. Each point on the plot corresponds to a pair of distances (d_i and d_e) from the surface to the nearest atoms inside and outside the surface, respectively. The percentage contribution of each interaction type to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces. For example, in the analysis of a related bromo-fluorophenyl compound, H⋯H, C⋯H, and O⋯H contacts were found to be the most significant contributors to the crystal packing researchgate.net.
Table 2: Illustrative Hirshfeld Surface Contact Percentages from an Analogous Bromo-Fluorophenyl Compound
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 38.7% researchgate.net | Represents the largest single contribution, typical for organic molecules. |
| C···H/H···C | 15.6% researchgate.net | Includes C-H···π interactions and general van der Waals contacts. |
| O···H/H···O | 8.8% researchgate.net | Corresponds primarily to N-H···O and C-H···O hydrogen bonds. |
| Br···H/H···Br | 8.4% researchgate.net | Quantifies C-H···Br hydrogen bonds and other contacts involving bromine. |
| F···H/H···F | 7.3% researchgate.net | Relates to C-H···F hydrogen bonds. |
| Br···C/C···Br | 1.8% researchgate.net | Can indicate halogen bonding or other weak interactions. |
Data is for 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and is presented for illustrative purposes researchgate.net.
Cooperative Effects of Non-Covalent Interactions in Supramolecular Self-Assembly
The supramolecular self-assembly of this compound is not governed by a single interaction but by the cooperative effect of all the non-covalent forces acting in concert uomphysics.net. Strong N—H⋯O hydrogen bonds typically form the primary structural backbone, such as a chain or dimer nih.gov. This primary structure is then organized and stabilized by a network of weaker interactions, including C—H⋯O/F/Br hydrogen bonds, halogen bonds, and π-stacking nih.govnih.gov. The directionality and strength of these interactions collectively determine the final, most thermodynamically stable, three-dimensional solid-state architecture.
Chemical Reactivity and Synthetic Transformations of N 4 Bromo 2 Fluorophenyl Propanamide
Reactions at the Amide Linkage
The amide bond, while generally stable, can participate in several important reactions, including hydrolysis, formation, and N-substitution.
Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be achieved under acidic or basic conditions. In the case of N-(4-bromo-2-fluorophenyl)propanamide, hydrolysis would yield 4-bromo-2-fluoroaniline (B1266173) and propanoic acid. This reaction is often a consideration in drug metabolism, as it represents a major clearance pathway for some compounds. nih.gov The stability of the amide bond to hydrolysis can be influenced by the electronic and steric environment. For instance, the presence of certain substituents can either promote or hinder this process. nih.gov
The formation of this compound is typically achieved through the acylation of 4-bromo-2-fluoroaniline with a propanoyl halide, such as propanoyl chloride, or propanoic anhydride (B1165640). This reaction is a standard method for creating amide bonds.
The nitrogen atom of the amide group in this compound can potentially undergo substitution reactions. These reactions would involve the replacement of the hydrogen atom on the nitrogen with another functional group. Such transformations can be used to introduce a variety of substituents, thereby modifying the molecule's properties. For example, N-alkylation or N-arylation can be achieved under specific reaction conditions, often involving a base to deprotonate the amide nitrogen, followed by reaction with an appropriate electrophile. These substitutions can significantly alter the biological activity and physical characteristics of the parent molecule. nih.gov
Reactions at the Aliphatic Propanamide Chain
The propanamide side chain offers opportunities for functionalization, primarily at the α-carbon to the carbonyl group, which possesses acidic protons.
The introduction of a halogen atom at the α-position of the propanamide chain of this compound can be achieved through established methods for the α-halogenation of carbonyl compounds. libretexts.org This reaction significantly enhances the synthetic utility of the molecule by introducing a versatile leaving group, which can be subsequently displaced by various nucleophiles.
The reaction typically proceeds via the formation of an enol or enolate intermediate. wikipedia.org In acidic conditions, the reaction can be catalyzed to yield a monohalogenated product. youtube.com Conversely, under basic conditions, the reaction is base-promoted, and the initial halogenation can increase the acidity of the remaining α-proton, potentially leading to multiple halogenations. libretexts.orgwikipedia.org
A unified method for the α-functionalization of amides, including α-halogenation, involves the in situ umpolung of amides. This approach allows for the reaction of a preformed enolonium intermediate with a halide source, such as a tetrabutylammonium (B224687) halide, to yield the corresponding α-halogenated amide with high selectivity. nih.gov This method has been shown to be tolerant of other functional groups, including carbon-chlorine bonds, esters, ketones, and nitriles. nih.gov
Table 1: Potential Reagents for Alpha-Halogenation
| Halogenating Agent | Conditions | Expected Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acid or radical initiator | N-(4-bromo-2-fluorophenyl)-2-bromopropanamide |
| N-Chlorosuccinimide (NCS) | Acid or radical initiator | N-(4-bromo-2-fluorophenyl)-2-chloropropanamide |
| Iodine (I₂) | Base (e.g., NaOH) | N-(4-bromo-2-fluorophenyl)-2-iodopropanamide |
The aliphatic propanamide chain of this compound can be extended or further functionalized to introduce new chemical entities. While specific examples for this exact molecule are not prevalent, general methodologies for amide chain elongation can be applied.
One common strategy for carbon chain elongation involves the use of acetylide ions. youtube.com This method would require initial modification of the propanamide side chain to introduce a suitable leaving group, such as an α-halogen, which can then be displaced by a nucleophilic acetylide. Subsequent transformations of the newly introduced alkyne can lead to a variety of functional groups.
Biocatalytic approaches, utilizing enzymes such as those involved in non-ribosomal peptide synthesis (NRPS), offer a green and selective alternative for peptide chain elongation. rsc.org These enzymatic systems can catalyze the formation of new amide bonds under mild, aqueous conditions. rsc.org While direct application to this compound would require specific enzyme engineering, it represents a potential future direction for the synthesis of complex derivatives.
Amine-catalyzed aldol (B89426) additions represent another pathway for chain elongation, particularly in the context of carbohydrate chemistry, and the principles may be adaptable for the functionalization of the propanamide side chain. rsc.org
Derivatization Strategies for this compound
The presence of a bromine atom on the aromatic ring is a key feature that allows for a wide array of derivatization strategies, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For substrates similar to this compound, such as unprotected ortho-bromoanilines, efficient Suzuki-Miyaura couplings have been developed to produce a variety of biaryl and alkyl-aryl structures. nih.govrsc.org The reactivity of the halide in Suzuki couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.org
Table 2: Illustrative Suzuki-Miyaura Coupling Reactions for Aryl Bromides
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl |
| 4-Methylphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | DMF/Water | Substituted biaryl |
| Alkylboronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Alkyl-aryl |
Another significant derivatization method is the Sonogashira coupling, which involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction provides a direct route to arylalkynes, which are versatile intermediates for further transformations. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, broadening the scope and applicability of this reaction. nih.gov The reactivity of aryl halides in Sonogashira couplings is generally I > Br > Cl. libretexts.org
Table 3: Representative Sonogashira Coupling Conditions for Aryl Bromides
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Arylalkyne |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | Silyl-protected arylalkyne |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | Functionalized arylalkyne |
Beyond reactions at the bromine substituent, the amide linkage itself can be a target for derivatization, although this is less common. N-arylation of the amide nitrogen is a possibility, though it often requires harsh conditions. rsc.org Alternatively, the entire propanamide group could be envisioned as a directing group for reactions on the aromatic ring.
Advanced Synthetic Applications and Building Block Utility of N 4 Bromo 2 Fluorophenyl Propanamide
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of reactive moieties on the N-(4-bromo-2-fluorophenyl)propanamide scaffold makes it a valuable precursor in the multi-step synthesis of complex organic molecules, particularly those with biological activity. The bromo- and fluoro-substituted phenyl ring, coupled with the reactive amide group, provides a platform for introducing further chemical diversity.
Research has demonstrated the utility of related bromo- and fluoro-aniline derivatives in the synthesis of potent kinase inhibitors. ed.ac.uknih.govnih.gov For instance, the general structure is amenable to transformations such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine-bearing carbon, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The amide functionality can undergo hydrolysis to yield the corresponding aniline (B41778), which can then be further functionalized, or it can be directly involved in cyclization reactions. The fluorine atom can influence the electronic properties of the ring and can be crucial for modulating the biological activity of the final molecule. conicet.gov.ar
The synthesis of various bioactive molecules, such as those targeting Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), often involves intermediates with similar substitution patterns. nih.gov These syntheses highlight the importance of the strategic placement of halogen atoms and amide functionalities to enable the construction of complex, biologically active compounds.
Table 1: Examples of Bioactive Molecules Synthesized from Related Phenylamide Intermediates
| Target Molecule Class | Key Synthetic Transformations | Potential Role of this compound |
|---|---|---|
| Kinase Inhibitors | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond; Amide coupling; Cyclization reactions. | Serves as a core scaffold for introducing diverse substituents to modulate kinase selectivity and potency. ed.ac.uknih.govnih.gov |
| Anti-inflammatory Agents | Formation of heterocyclic rings (e.g., quinazolines) via reactions involving the amide and aniline functionalities. | Precursor to quinazoline-based structures with potential anti-inflammatory properties. nih.gov |
Scaffold for Heterocyclic Ring System Construction
The structure of this compound is well-suited for serving as a foundational scaffold in the synthesis of various heterocyclic ring systems. The presence of the amide group and the potential for further reactions on the aromatic ring allows for the construction of fused ring systems, which are common motifs in medicinal chemistry.
One prominent application of similar anilide structures is in the synthesis of quinazolines and their derivatives. nih.govresearchgate.netchemspider.com These bicyclic heterocycles are known to exhibit a wide range of biological activities. The synthesis can involve intramolecular cyclization reactions, where the amide nitrogen and a substituent on the phenyl ring participate in ring formation. For instance, the bromo group can be displaced or participate in metal-catalyzed reactions to facilitate cyclization.
Furthermore, the principles of Prins cyclization and other carbocyclization cascades can be applied to precursors derived from this compound to generate complex, fused heterocyclic systems. nih.govnih.govrsc.orgresearchgate.net These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds in a single step, leading to the rapid assembly of intricate molecular architectures. The fluorine substituent can play a role in directing these cyclizations or in modulating the properties of the resulting heterocyclic products. rsc.org
Application in Diversification and Library Synthesis
In modern drug discovery, the generation of compound libraries for high-throughput screening is a crucial step in identifying new lead compounds. nih.gov this compound represents an ideal scaffold for such library synthesis due to its multiple points of diversification.
The concept of parallel synthesis, where multiple related compounds are synthesized simultaneously, can be effectively applied using this building block. uniroma1.itimperial.ac.uk The bromine atom allows for a wide range of cross-coupling partners to be introduced, creating a diverse set of analogues with different substituents at this position. Similarly, the amide functionality can be modified through reaction with various acylating or alkylating agents after hydrolysis to the parent aniline.
This approach enables the creation of a focused library of compounds around a central core structure, allowing for the systematic exploration of the structure-activity relationship (SAR). Flow chemistry techniques can also be employed to automate and streamline the synthesis of such libraries, further accelerating the drug discovery process. nih.gov
Table 2: Potential Diversification Points of this compound for Library Synthesis
| Diversification Point | Type of Reaction | Examples of Reagents |
|---|---|---|
| Bromine Atom | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Boronic acids, terminal alkynes, amines, phenols |
| Amide Group | Hydrolysis followed by acylation or alkylation of the resulting aniline | Acyl chlorides, sulfonyl chlorides, alkyl halides |
Precursor for Advanced Materials and Functional Molecules
The unique electronic properties imparted by the fluorine and bromine substituents make this compound a potential precursor for the development of advanced materials and functional molecules. Fluorinated organic compounds are known for their enhanced thermal stability and unique electronic characteristics, which can be exploited in materials science. rsc.orgscripps.edu
Derivatives of this compound could be explored as components of liquid crystals, polymers, or organic light-emitting diodes (OLEDs). The ability to precisely tune the electronic properties through reactions at the bromine and amide functionalities allows for the design of materials with specific optical or electronic properties. For example, the incorporation of this fluorinated moiety into a polymer backbone could enhance its thermal stability and solubility in organic solvents.
While direct applications of this compound in materials science are not yet widely reported, the principles of materials design suggest its potential utility. The synthesis of functional materials often relies on the use of well-defined organic building blocks that can be systematically modified to achieve desired properties. springerprofessional.despringerprofessional.de
Derivatization for Analytical and Chromatographic Differentiation
In analytical chemistry, particularly in chromatography, derivatization is often employed to enhance the detection and separation of analytes. This compound can be derivatized to improve its chromatographic behavior or to introduce a chromophore for UV-Vis detection.
For instance, the amide group can be hydrolyzed to the corresponding aniline, which can then be reacted with a variety of derivatizing agents. Reaction with dansyl chloride would introduce a fluorescent tag, significantly enhancing detection sensitivity in HPLC with fluorescence detection. Similarly, reaction with a UV-active reagent would improve its detectability by UV-Vis spectroscopy.
Derivatization can also be used to resolve isomers. If a chiral center is introduced during the synthesis of a more complex molecule from this precursor, derivatization with a chiral reagent can lead to the formation of diastereomers, which can then be separated on a standard achiral chromatography column. This is a common strategy for the analytical and preparative separation of enantiomers. mdpi.com
Future Perspectives in N 4 Bromo 2 Fluorophenyl Propanamide Research
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of N-aryl amides often involves the coupling of an amine with an activated carboxylic acid derivative, which can generate significant chemical waste. Future research will prioritize the development of more atom-economical and environmentally benign methods for synthesizing N-(4-bromo-2-fluorophenyl)propanamide.
Key areas of exploration include:
Direct Amidation Catalysis: Moving away from stoichiometric activating agents, research will likely focus on catalytic direct amidation reactions. This could involve the use of reusable Brønsted acidic ionic liquids, which can serve as both the catalyst and solvent, simplifying purification and reducing environmental impact. acs.org
Umpolung Amide Synthesis (UmAS): This novel strategy reverses the traditional polarity of the reacting species. For the synthesis of N-aryl amides like this compound, this could involve the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple base. nih.govnih.gov This method avoids harsh activating agents and can proceed under mild conditions. nih.govnih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a more sustainable manufacturing process.
Alternative Reagent Strategies: Exploring novel reaction partners, such as the use of acyl-Bunte salts reacting with aryl azides, presents another avenue for efficient amide bond formation under environmentally friendly conditions. acs.org Another approach involves the base-catalyzed reaction between aryl azides and aldehydes, which is particularly effective for electron-deficient aryl amides. rsc.org
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Catalytic Direct Amidation | Reduced waste, use of reusable catalysts, improved process mass intensity (PMI). acs.org | Development of robust catalysts for halogenated substrates. |
| Umpolung Amide Synthesis (UmAS) | Avoidance of harsh activating agents, mild reaction conditions, potential for stereocontrol. nih.govnih.gov | Optimization of reaction conditions for 4-bromo-2-fluoroaniline (B1266173) derivatives. |
| Flow Chemistry | Enhanced safety, scalability, and process control; higher yields. | Reactor design and optimization for continuous amide synthesis. |
| Aryl Azide-Based Methods | Use of readily available starting materials, high efficiency for electron-deficient systems. acs.orgrsc.org | Exploring the reactivity of 1-azido-4-bromo-2-fluorobenzene. |
Development of Advanced Spectroscopic and Structural Characterization Techniques
A comprehensive understanding of the physicochemical properties of this compound relies on detailed spectroscopic and structural data. Future work will leverage a synergistic approach, combining advanced experimental techniques with high-level computational methods to achieve an unprecedented level of characterization.
Future directions in this area include:
High-Resolution Solid-State NMR (ssNMR): To probe the structure, conformation, and intermolecular interactions of this compound in the solid state. Advanced ssNMR experiments can provide precise information on the local environments of the bromine, fluorine, and nitrogen atoms.
Integrated Computational-Experimental Spectroscopy: This approach uses high-level quantum chemical calculations to predict spectroscopic parameters, which then guide the analysis of experimental data. mdpi.com For instance, second-order vibrational perturbation theory (VPT2) can be used to accurately predict infrared and Raman spectra, aiding in the assignment of complex vibrational modes. mdpi.com
Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) can provide information not only on the mass-to-charge ratio but also on the three-dimensional shape of the molecule in the gas phase, allowing for the differentiation of potential conformers.
| Technique | Information Gained | Future Research Goal |
| Solid-State NMR (ssNMR) | Crystal packing, polymorphism, intermolecular distances, local atomic environments. | Elucidate the crystal structure and identify different polymorphic forms. |
| Integrated Spectroscopy | Accurate assignment of vibrational modes, prediction of rotational and vibrational constants. mdpi.com | Develop a complete and validated spectroscopic profile of the molecule. |
| Ion Mobility-MS | Gas-phase conformation and shape, separation of isomers/conformers. | Characterize the conformational landscape of the isolated molecule. |
Integration of Machine Learning and Artificial Intelligence in Computational Studies
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research by accelerating discovery and providing deeper insights from complex datasets. acs.org For this compound, these tools offer powerful new ways to predict properties and guide experimental work.
Future applications will likely involve:
Predictive Modeling: Developing ML models trained on datasets of related haloaromatic compounds to predict key properties of this compound and its analogues. This could include predicting spectroscopic data, solubility, reactivity, and potential for mutagenicity, a known concern for some aromatic amines. acs.orgoup.com
Reaction Optimization: Using ML algorithms to rapidly screen and optimize reaction conditions for the synthesis of this compound, leading to improved yields and selectivity with fewer experiments. rsc.org
Accelerated Quantum Chemical Calculations: Combining ML with computational chemistry methods like Density Functional Theory (DFT) can dramatically speed up the calculation of molecular properties, enabling the high-throughput screening of virtual compound libraries. acs.orgacs.org
| AI/ML Application | Objective | Potential Impact |
| QSAR/QSPR Modeling | Predict physicochemical properties and biological activities. acs.org | Rapidly screen virtual analogues for desired characteristics before synthesis. |
| Reaction Condition Optimization | Identify optimal catalysts, solvents, and temperatures for synthesis. rsc.org | Accelerate the development of efficient and sustainable synthetic routes. |
| ML-Accelerated DFT | Speed up the calculation of electronic structure and molecular energies. acs.org | Enable large-scale computational studies of reactivity and material properties. |
Discovery of Unprecedented Chemical Reactivity and Transformation Pathways
While the amide bond is generally stable, the presence of bromo and fluoro substituents on the aromatic ring of this compound offers unique opportunities for exploring novel chemical transformations. Future research will aim to uncover and harness this reactivity.
Potential areas of investigation include:
Photocatalysis: The use of light to drive chemical reactions could enable transformations that are difficult to achieve with traditional thermal methods. For example, exploring photoredox catalysis could lead to novel C-O or C-N bond formations or cleavages involving the amide group or the aryl halides. acs.org
Directed C-H Functionalization: Utilizing the amide group as a directing group to selectively activate and functionalize specific C-H bonds on the aromatic ring. This would allow for the precise installation of new functional groups, creating complex molecular architectures.
Novel Cyclization Reactions: Investigating intramolecular reactions that could lead to the formation of new heterocyclic ring systems. The specific arrangement of the amide, bromo, and fluoro groups could be exploited to design novel cyclization strategies, potentially leading to compounds with interesting biological or material properties.
Design and Synthesis of Chemically Diverse Analogues for Specific Material Applications
The structural backbone of this compound serves as a versatile scaffold for the design and synthesis of new molecules with tailored properties for material science. By systematically modifying the core structure, libraries of analogues can be created and screened for specific functions.
Future research will focus on creating analogues by:
Modifying the Propanamide Side Chain: Altering the length, branching, or functional groups of the acyl chain to modulate properties such as solubility, melting point, and intermolecular interactions.
Varying the Halogen Substitution Pattern: Synthesizing isomers with different positions of the bromo and fluoro substituents on the phenyl ring to study the impact on crystal packing, electronic properties, and reactivity.
Introducing Additional Functional Groups: Adding other substituents (e.g., nitro, cyano, alkyl groups) to the aromatic ring to fine-tune the molecule's electronic and steric properties for applications in areas like polymer science, organic electronics, or as precursors to more complex functional materials. nih.govnanobioletters.com
The systematic creation and study of such analogues, often guided by structure-activity relationship (SAR) principles, are crucial for developing new materials with enhanced performance characteristics. nih.govnih.gov
| Analogue Design Strategy | Target Property Modification | Potential Application Area |
| Side Chain Modification | Solubility, melting point, hydrogen bonding capability. | Processable polymers, liquid crystals. |
| Isomeric Variation | Crystal packing, dipole moment, electronic band gap. | Organic semiconductors, piezoelectric materials. |
| Additional Functionalization | Electron-donating/withdrawing character, steric bulk. | Non-linear optics, flame retardant additives. |
Q & A
Q. What are the standard synthetic routes for preparing N-(4-bromo-2-fluorophenyl)propanamide, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via amidation reactions. A common approach involves reacting 4-bromo-2-fluoroaniline with propionic acid derivatives (e.g., propionyl chloride) in the presence of a coupling agent like HATU (1- -1H-1,2,3-triazolo pyridinium 3-oxide hexafluorophosphate). Fluorination steps may employ reagents such as XtalFluor-E® under cryogenic conditions (−78°C) to ensure regioselectivity . Purification is achieved via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization. Purity is validated using HPLC (≥98%) and corroborated by H-NMR to confirm absence of unreacted aniline or byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?
- Methodological Answer :
- Spectroscopy : H/C NMR identifies proton and carbon environments, with deshielded peaks confirming aromatic bromine and fluorine substituents. IR spectroscopy verifies amide C=O stretching (~1650–1700 cm). Mass spectrometry (ESI-TOF) provides molecular ion validation .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths and angles. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy. R factors < 0.05 indicate high reliability .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in multi-step reactions?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Fluorination at −78°C minimizes side reactions .
- Catalyst Selection : Triethylamine trihydrofluoride enhances electrophilic substitution efficiency in aromatic fluorination .
- Purification : Gradient elution in flash chromatography (e.g., cyclohexane:ethyl acetate from 70:30 to 50:50) improves separation of polar byproducts.
- Reaction Monitoring : TLC (Rf ~0.6 in ethyl acetate) tracks intermediate formation. Reported yields can reach 54–70% under optimized conditions .
Q. What strategies resolve discrepancies between computational and experimental crystallographic data for this compound?
- Methodological Answer : Discrepancies arise from crystal packing effects or twinning. Strategies include:
- Refinement Tools : SHELXL’s TWIN/BASF commands model twinned data, while JANA2006 addresses pseudo-symmetry .
- Validation Metrics : Cross-checking residual density maps (e.g., Max/Mean Δρ < 0.5 eÅ) and thermal displacement parameters (B-factors) ensures model accuracy .
- Computational Alignment : Overlaying DFT-optimized structures (using Gaussian09 with B3LYP/6-31G**) onto SCXRD data identifies steric clashes or conformational mismatches .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer : SAR workflows involve:
- Bioisosteric Replacement : Substitute the 4-bromo-2-fluorophenyl group with 1,3,4-oxadiazole or carbazole rings to modulate electronic properties and assess antiviral activity (e.g., IC via plaque reduction assays) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic pockets (bromine/fluorine) .
- In Vivo/In Vitro Correlation : Test derivatives against Pseudomona spp. for MIC (minimum inhibitory concentration) and compare with molecular docking scores (AutoDock Vina) targeting bacterial enzymes .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between This compound and its analogs?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (n ≥ 3) to rule out experimental variability. Use nonlinear regression (GraphPad Prism) to calculate EC with 95% confidence intervals .
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Unstable analogs may show reduced efficacy in vivo despite in vitro potency .
- Off-Target Screening : Perform kinase profiling (Eurofins Panlabs) to identify unintended interactions that may explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
